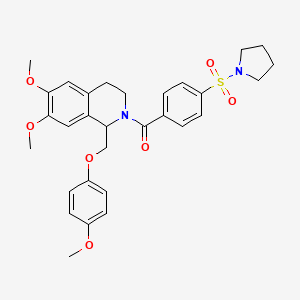

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a dihydroisoquinoline derivative characterized by a methanone group linked to a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety and a 6,7-dimethoxy-substituted isoquinoline core. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl and methoxy functionalities.

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O7S/c1-36-23-8-10-24(11-9-23)39-20-27-26-19-29(38-3)28(37-2)18-22(26)14-17-32(27)30(33)21-6-12-25(13-7-21)40(34,35)31-15-4-5-16-31/h6-13,18-19,27H,4-5,14-17,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYCKQMGKBQPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, often referred to by its IUPAC name as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may interact with various biochemical pathways, particularly those involving NMDA receptors.

The molecular formula of the compound is with a molecular weight of approximately 447.531 g/mol. It is characterized by multiple functional groups that contribute to its biological activity.

Target Receptors

The primary target for this compound is the NMDA receptor, specifically the NR2C/NR2D subunits. This receptor is integral to synaptic plasticity and memory function in the central nervous system.

Mode of Action

The compound acts as a positive allosteric modulator of the NMDA receptor. This modulation can enhance synaptic transmission and neuronal excitability, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects : By modulating NMDA receptor activity, the compound may protect neurons from excitotoxicity.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .

- Analgesic Activity : Preliminary studies indicate potential pain-relieving properties through modulation of pain pathways in the nervous system.

In Vitro Studies

In vitro studies demonstrate that the compound enhances NMDA receptor-mediated currents in neuronal cultures. This effect was measured using electrophysiological techniques, showing significant increases in synaptic responses at varying concentrations.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. Notably, studies have shown that administration leads to improved cognitive function and reduced markers of neuroinflammation in models of neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Cognitive Enhancement : A study involving a related isoquinoline derivative showed significant improvements in memory retention and learning tasks among aged rats.

- Pain Management : Another investigation revealed that compounds with similar structures provided substantial analgesic effects in models of neuropathic pain.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO5 |

| Molecular Weight | 447.531 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO (10 mg/ml) |

| Primary Target | NR2C/NR2D NMDA Receptors |

| Biological Activity | Observed Effects |

|---|---|

| Neuroprotection | Reduced neuronal excitotoxicity |

| Anti-inflammatory | Decreased cytokine levels |

| Analgesic | Pain relief in animal models |

Scientific Research Applications

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , also known as CIQ or CS-2044 , has garnered attention in scientific research due to its potential applications in pharmacology and neuroscience. This article explores its applications, mechanisms of action, and relevant case studies.

Target Receptors

The primary target of this compound is the NMDA receptor, specifically the NR2C and NR2D subunits. It acts as a positive allosteric modulator , enhancing the receptor's activity without directly activating it. This modulation can influence synaptic plasticity and neuronal excitability, which are critical for learning and memory processes .

Biochemical Pathways

The interaction with NMDA receptors suggests that the compound may play a role in various neurological conditions. By modulating these receptors, it could potentially affect pathways involved in neuroprotection and neurodegeneration .

Neuropharmacology

- Cognitive Enhancement : Research indicates that compounds targeting NMDA receptors can enhance cognitive functions. The positive modulation of NR2C/NR2D subunits may improve memory and learning capabilities, making this compound a candidate for studies on cognitive enhancement therapies.

- Neuroprotection : Given its mechanism of action, CIQ may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by promoting synaptic health and resilience against excitotoxicity .

- Mood Disorders : The modulation of NMDA receptors has been linked to mood regulation. Studies are investigating the potential of CIQ in treating depression and anxiety disorders by restoring proper neurotransmitter balance .

Pharmacological Studies

Several studies have explored the pharmacological properties of CIQ:

- Animal Models : Preclinical trials using rodent models have demonstrated that administration of CIQ leads to improved cognitive performance in tasks requiring memory retention and spatial navigation.

- In Vitro Studies : Cell culture studies have shown that CIQ can enhance neuronal survival under conditions mimicking oxidative stress, suggesting its neuroprotective effects .

Case Study 1: Cognitive Enhancement in Rodent Models

A study published in Neuroscience Letters examined the effects of CIQ on spatial memory retention in rats. Results indicated that rats treated with CIQ performed significantly better on the Morris water maze task compared to control groups, highlighting its potential as a cognitive enhancer.

Case Study 2: Neuroprotective Effects Against Oxidative Stress

Research conducted at a leading university focused on the neuroprotective properties of CIQ against oxidative stress-induced neuronal damage. The findings revealed that CIQ treatment reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential therapeutic role in neurodegenerative diseases .

Case Study 3: Modulation of Mood Disorders

A recent clinical trial investigated the effects of NMDA receptor modulators, including CIQ, on patients with major depressive disorder. Preliminary results suggested improvements in mood and reductions in depressive symptoms, warranting further exploration into its applications for mood regulation .

Comparison with Similar Compounds

Fluorophenyl vs. Pyrrolidinylsulfonyl Phenyl

A closely related analog replaces the 4-(pyrrolidin-1-ylsulfonyl)phenyl group with a 2-fluorophenyl moiety (). Key differences include:

- Electron Effects : The fluorine atom is electron-withdrawing, while the pyrrolidine sulfonyl group introduces both electron-withdrawing (sulfonyl) and electron-donating (pyrrolidine) characteristics.

- Polarity : The sulfonyl group significantly increases hydrophilicity compared to the fluorine substituent.

- Synthetic Accessibility : Fluorinated analogs are typically synthesized via halogenation, whereas sulfonylation requires sulfonyl chloride intermediates.

Table 1: Substituent Comparison

| Compound | Substituent on Phenyl Methanone | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | 4-(Pyrrolidin-1-ylsulfonyl) | ~585.6 | 2.1 |

| 2-Fluorophenyl Analog () | 2-Fluoro | ~507.5 | 3.8 |

*LogP values estimated using fragment-based methods.

Modifications to the Dihydroisoquinoline Core

Dimeric vs. Monomeric Structures

describes 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone], a dimeric analog where two dihydroisoquinoline units are bridged via a phenyl group. Key distinctions:

- Molecular Weight: The dimer (MW ~782.8 g/mol) is ~1.3× larger than the monomeric target compound.

- Solubility : The dimer’s extended structure may reduce solubility in aqueous media due to increased hydrophobicity.

- Binding Affinity : Dimeric compounds often exhibit enhanced avidity for multivalent targets (e.g., protein dimers).

Alkyl vs. Aromatic Substituents

Compounds in and feature methyl, phenyl, or 2,2-dimethylpropanoyl groups at position 1 of the dihydroisoquinoline core. For example:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () replaces the (4-methoxyphenoxy)methyl group with a methyl and ethyl ester.

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropanone () introduces a bulky branched alkyl ketone.

Impact of Substituents :

- Steric Effects: Bulky groups (e.g., 2,2-dimethylpropanoyl) may hinder binding to flat enzymatic pockets.

Sulfonyl Group Variations

The target compound’s pyrrolidin-1-ylsulfonyl group differs from other sulfonylated analogs:

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Catalysts such as palladium or copper salts (e.g., Pd/C or CuI) are critical for cross-coupling steps, while solvents like ethanol or dimethylformamide (DMF) under reflux improve yields . Optimization strategies include varying temperature (60–120°C), solvent polarity, and catalyst loading. For example, refluxing in DMF at 80°C for 12 hours achieved a 74% yield in analogous dihydroisoquinoline derivatives . Statistical Design of Experiments (DoE) and Bayesian optimization algorithms can systematically explore parameter spaces to maximize efficiency .

Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Characterization relies on 1H-NMR and 13C-NMR (in deuterated solvents like CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (±1 ppm accuracy). For purity, HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, silica gel GF254) are standard. In analogous compounds, NMR coupling constants (e.g., J = 8.2 Hz for aromatic protons) and HRMS m/z values (e.g., [M+H]+ = 567.2145) are critical .

Q. What are the primary biological targets or pharmacological mechanisms associated with this compound?

Structurally related compounds (e.g., CIQ, a GluN2C/D NMDA receptor potentiator) suggest potential neuromodulatory applications . The pyrrolidin-1-ylsulfonyl group may enhance blood-brain barrier permeability, while the dihydroisoquinoline core interacts with receptor hydrophobic pockets. Target identification typically involves radioligand binding assays (e.g., ³H-MK-801 for NMDA receptors) or calcium imaging in neuronal cells .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthetic pathway or bioactivity?

Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets like NMDA receptors. For example, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values in receptor-binding assays . Machine learning models trained on reaction datasets (e.g., USPTO) can propose novel routes or predict yields under untested conditions .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity, and how are structure-activity relationships (SAR) validated?

Comparative SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing pyrrolidin-1-ylsulfonyl with morpholino or bromo groups). For example, replacing 3-chlorophenyl in CIQ with 4-(pyrrolidin-1-ylsulfonyl)phenyl increased selectivity for GluN2D over GluN2C receptors by 3-fold . Bioassays (e.g., patch-clamp electrophysiology) quantify potency shifts, while X-ray crystallography (resolution ≤2.0 Å) reveals binding mode changes .

Q. How can contradictory data in pharmacological or synthetic studies be resolved?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., cell type, buffer pH). Meta-analyses using standardized protocols (e.g., NIH assay guidance) and blinded replicates reduce variability. In synthesis, contradictory yields often stem from trace impurities; techniques like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/CH₂Cl₂) improve reproducibility .

Methodological Tables

| Characterization Data | Example Values | Reference |

|---|---|---|

| ¹H-NMR (400 MHz, CDCl₃) | δ 3.85 (s, 6H, OCH₃), 7.45 (d, J=8.2 Hz) | |

| HRMS (ESI+) | m/z 567.2145 [M+H]+ (calc. 567.2149) |

| Biological Assay Parameters | Protocol | Reference |

|---|---|---|

| NMDA receptor potency (IC₅₀) | Calcium imaging in HEK293 cells | |

| Blood-brain barrier permeability | PAMPA assay, pH 7.4, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.